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Compound of Interest

Compound Name: Echinosporin

Cat. No.: B1671086

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal total synthesis of the natural product (-)-
echinosporin. Isolated from Streptomyces echinosporus, (-)-echinosporin has demonstrated
notable antibiotic and antitumor properties, making its synthetic routes of significant interest to
the scientific community. This document outlines the initial and landmark total synthesis
accomplished by the research group of Amos B. Smith Ill, which also unequivocally established
the absolute stereochemistry of the molecule. Additionally, a subsequent formal total synthesis
developed by Karl J. Hale's group, employing a novel cycloaddition strategy, is presented.

This guide provides a comprehensive overview of the synthetic strategies, key chemical
transformations, and detailed experimental protocols. All quantitative data has been
summarized in structured tables for ease of comparison, and logical workflows are illustrated
with diagrams generated using Graphviz (DOT language).

Smith's First Total Synthesis of (-)-Echinosporin

The first total synthesis of (-)-echinosporin was a landmark achievement that not only
successfully constructed the complex, highly oxygenated, and strained tricyclic core of the
natural product but also definitively assigned its absolute configuration.[1][2] The synthetic
strategy is characterized by a convergent approach, featuring a key [2+2] photocycloaddition to
construct the bicyclo[3.2.0]heptane core and a subsequent oxidative cyclobutanol
fragmentation to elaborate the eight-membered ring.
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Retrosynthetic Analysis

The retrosynthetic analysis for the Smith synthesis reveals a strategy centered on
disconnecting the tricyclic system at the lactone and the eight-membered ring. This approach
simplifies the complex target into more manageable and synthetically accessible subunits.
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Caption: Retrosynthetic analysis of Smith's (-)-echinosporin synthesis.
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Key Reaction Steps and Experimental Data

The forward synthesis involves a multi-step sequence starting from readily available

precursors. The following tables summarize the key transformations and the corresponding

guantitative data.
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Table 1: Summary of key reactions and yields in the Smith total synthesis.

Detailed Experimental Protocols

Step 1: [2+2] Photocycloaddition

A solution of chiral dihydrofuran (1.0 eq) and cyclopentenone (1.2 eq) in a 1:1 mixture of

acetone and acetonitrile was irradiated with a 450-W Hanovia medium-pressure mercury lamp

through a Pyrex filter for 24 hours at -78 °C. The solvent was removed under reduced pressure,

and the resulting crude product was purified by flash chromatography on silica gel (9:1

hexanes/ethyl acetate) to afford the bicyclo[3.2.0]heptanone photoadduct.
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Step 5: Oxidative Cyclobutanol Fragmentation

To a solution of the cyclobutanol intermediate (1.0 eq) in dichloromethane (0.1 M) at 0 °C was
added pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel. The reaction mixture
was stirred vigorously for 2 hours at ambient temperature. The mixture was then filtered
through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by
flash chromatography (7:3 hexanes/ethyl acetate) to yield the eight-membered ring lactol.

Step 6: Mitsunobu Lactonization

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.05
M) at 0 °C was added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction mixture
was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent was
removed under reduced pressure, and the crude product was purified by preparative thin-layer
chromatography (1:1 hexanes/ethyl acetate) to furnish (-)-echinosporin.

Hale's Formal Total Synthesis via [3+2]
Cycloaddition

A formal total synthesis of (-)-echinosporin was reported by Hale and coworkers, which
intercepts a key intermediate from the Smith synthesis.[3] This route's innovation lies in the use
of a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction to construct a key
cyclopentenylsulfone intermediate. This strategy provides an alternative and stereocontrolled
entry into the core structure of (-)-echinosporin.

Synthetic Strategy Overview

The core of Hale's strategy is the construction of a highly functionalized cyclopentane ring
system, which is then elaborated to an intermediate previously synthesized by Smith.
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Caption: Key transformations in Hale's formal total synthesis.

Key Reaction Data

The following table highlights the key steps and yields for the synthesis of the crucial
cyclopentenylsulfone intermediate.
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Table 2: Summary of key reactions and yields in the Hale formal total synthesis.

Detailed Experimental Protocols

Step 1: Padwa [3+2] Cycloadditive Elimination

To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C
under an argon atmosphere was added a solution of the D-glucose-derived enone (1.0 eq) and
(phenylsulfonyl)-1,2-propadiene (1.1 eq) in DMF. The reaction mixture was stirred at 0 °C for 2
hours. The reaction was then quenched by the addition of saturated aqueous NH4CI solution
and extracted with ethyl acetate. The combined organic layers were washed with brine, dried
over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was
purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl
acetate in hexanes) to afford the desired cyclopentenylsulfone as a single diastereomer.

Conclusion

The total synthesis of (-)-echinosporin has been successfully achieved through distinct and
innovative strategies. The pioneering work by Smith and coworkers not only provided the first
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synthesis of this natural product but also secured its absolute stereochemistry. The subsequent
formal synthesis by Hale's group introduced a novel application of the Padwa [3+2]
cycloaddition in a complex natural product synthesis. Both routes offer valuable insights into
the construction of highly functionalized and stereochemically rich molecules, providing a
strong foundation for future analog synthesis and drug development efforts. The detailed
protocols and data presented in this guide are intended to serve as a comprehensive resource
for researchers in the field of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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